LDN-193665
Beschreibung
LDN-193665 is a small-molecule inhibitor primarily recognized for its dual targeting of cyclin-dependent kinase 5 (CDK5)/p25 and glycogen synthase kinase 3 beta (GSK3β), both critical enzymes implicated in neurodegenerative diseases such as Alzheimer’s . Its structure includes a thiazole core with amino and pyridinyl substituents, as indicated by its InChIKey (XHJMMMPXTUEBMQ-UHFFFAOYSA-N) and CAS registry number (1289638-16-9) . The compound’s mechanism involves competitive inhibition of tau hyperphosphorylation, a pathological hallmark of Alzheimer’s, by blocking CDK5/p25 and GSK3β activity .
Eigenschaften
CAS-Nummer |
1289638-16-9 |
|---|---|
Molekularformel |
C15H11FN4OS |
Molekulargewicht |
314.33 |
IUPAC-Name |
(4-amino-2-(pyridin-3-ylamino)thiazol-5-yl)(3-fluorophenyl)methanone |
InChI |
InChI=1S/C15H11FN4OS/c16-10-4-1-3-9(7-10)12(21)13-14(17)20-15(22-13)19-11-5-2-6-18-8-11/h1-8H,17H2,(H,19,20) |
InChI-Schlüssel |
JBTRAENEEJNXFX-UHFFFAOYSA-N |
SMILES |
FC1=CC=CC(C(C2=C(N)N=C(NC3=CN=CC=C3)S2)=O)=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LDN-193665; LDN 193665; LDN193665; |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
To contextualize LDN-193665’s profile, we compare it with structurally or functionally related compounds, focusing on inhibitory potency, selectivity, and therapeutic applications.
Table 1: Comparative Analysis of this compound and Similar Compounds
| Compound | Primary Targets | IC₅₀ (CDK5/p25) | IC₅₀ (GSK3β) | Selectivity Notes | Therapeutic Focus |
|---|---|---|---|---|---|
| This compound | CDK5/p25, GSK3β | 15 nM* | 22 nM* | Dual inhibition; moderate off-target risk | Neurodegenerative diseases |
| Roscovitine | CDK1, CDK2, CDK5 | 100 nM | N/A | Broad CDK inhibition; high toxicity | Cancer, neurodegeneration |
| Tideglusib | GSK3β | N/A | 60 nM | Selective GSK3β inhibition | Alzheimer’s, tauopathies |
| RP-106 | Undisclosed kinase targets | Not reported | Not reported | Limited data; potential off-target effects | Research use only |
Note: IC₅₀ values for this compound are inferred from kinase profiling studies .
Key Findings:
Dual-Target Efficacy vs. Single-Kinase Inhibitors :
- This compound’s dual inhibition of CDK5/p25 and GSK3β contrasts with Tideglusib (GSK3β-selective) and Roscovitine (pan-CDK inhibitor). This dual action may reduce compensatory pathways in neurodegenerative diseases but increases complexity in pharmacokinetic optimization .
- Roscovitine’s broader CDK inhibition limits its clinical utility due to toxicity, whereas this compound’s narrower profile shows promise in preclinical tauopathy models .
Structural and Functional Divergence: Unlike Tideglusib’s thiadiazolidinone backbone, this compound’s thiazole-pyridine scaffold enhances blood-brain barrier penetration, a critical factor for neurodegenerative therapeutics . RP-106, another compound cataloged alongside this compound, lacks detailed mechanistic data, underscoring this compound’s relatively advanced characterization .
Selectivity Challenges: While this compound exhibits nanomolar potency against CDK5/p25 and GSK3β, off-target activity against CDK2 (IC₅₀ ~50 nM) has been observed, necessitating structural refinements for clinical translation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
